An In-depth Technical Guide to the Synthesis Pathway and Chemical Structure of CPZEN-45
An In-depth Technical Guide to the Synthesis Pathway and Chemical Structure of CPZEN-45
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and structure of CPZEN-45, a promising antitubercular agent. The document details the synthetic route, including key reactions and precursor synthesis, presents its chemical and biological properties in a structured format, and illustrates the underlying pathways through detailed diagrams.
Chemical Structure and Properties of CPZEN-45
CPZEN-45 is a semi-synthetic derivative of the natural product caprazamycin. Its chemical structure is characterized by a complex assembly of a modified uridine, an aminoribose moiety, and a unique 1,4-diazepan-2-one core with an α,β-unsaturated amide side chain.
Chemical Structure:
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IUPAC Name: (2S)-2-[(S)-[(2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-N-(4-butylphenyl)-1,4-dimethyl-3-oxo-2,7-dihydro-1,4-diazepine-5-carboxamide[1]
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CAS Number: 737759-36-3[2]
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Molecular Formula: C₃₂H₄₄N₆O₁₁[2]
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Molecular Weight: 688.74 g/mol [2]
A 2D representation of the chemical structure of CPZEN-45 is provided below.
Table 1: Physicochemical Properties of CPZEN-45
| Property | Value | Source |
| Molecular Weight | 688.7 g/mol | [1] |
| XlogP (predicted) | -1.5 | [1] |
| Monoisotopic Mass | 688.30680624 Da | [1] |
| Solubility | >10 mg/mL in water (as trifluoroacetate salt) | [3] |
Total Synthesis Pathway of CPZEN-45
The total synthesis of CPZEN-45 is a complex, multi-step process that involves the preparation of key precursor fragments followed by their convergent assembly. A key strategy reported in the literature involves a diastereoselective aldol reaction to form the glycyluridine (GlyU) core, followed by coupling with an aminoribose donor and a final copper-catalyzed intramolecular amidation to construct the 1,4-diazepin-2-one ring.
The overall synthetic workflow can be visualized as the assembly of three main precursors:
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Precursor A: A protected glycyluridine (GlyU) fragment.
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Precursor B: A protected aminoribose moiety.
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Precursor C: The α,β-unsaturated amide side chain.
The logical flow of the synthesis is depicted in the following diagram.
Detailed Experimental Protocols
The following sections provide a summary of the key experimental steps in the synthesis of CPZEN-45, based on published literature.
A key step in the synthesis of the glycyluridine fragment is a diastereoselective aldol reaction between a uridine-derived aldehyde and a glycine Schiff base. This reaction establishes the crucial stereochemistry of the β-hydroxy-α-amino acid portion of the molecule.
Experimental Protocol: Diastereoselective Aldol Reaction
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Reactants: Uridine-derived aldehyde, Glycine Schiff base (e.g., derived from (R)-2,3,4,6-tetra-O-pivaloyl-β-D-galactopyranosyl)amine), Zinc(II) catalyst (e.g., Zn(OTf)₂), and a chiral ligand (e.g., (R,R)-linked-BINOL).
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Solvent: Dichloromethane (CH₂Cl₂).
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Procedure: To a solution of the chiral ligand and Zn(OTf)₂ in CH₂Cl₂ at room temperature is added the glycine Schiff base. The mixture is stirred, followed by cooling to -78 °C. The uridine-derived aldehyde is then added dropwise. The reaction is stirred at -78 °C until completion, as monitored by TLC.
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Work-up: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
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Quantitative Data: Diastereomeric ratios of >95:5 and yields in the range of 70-85% have been reported for this type of transformation.
The vinyl iodide precursor is assembled by coupling the protected GlyU fragment with a protected aminoribose moiety, followed by the introduction of the side chain.
Experimental Protocol: Glycosylation
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Reactants: Protected GlyU fragment (as the glycosyl acceptor), protected aminoribose derivative (as the glycosyl donor, e.g., a glycosyl fluoride), and a glycosylation promoter (e.g., BF₃·OEt₂).
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Solvent: Acetonitrile (MeCN).
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Procedure: The glycosyl acceptor and donor are dissolved in MeCN and cooled to 0 °C. The glycosylation promoter is added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion.
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Work-up: The reaction is quenched with a saturated aqueous solution of NaHCO₃, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography.
Experimental Protocol: Side Chain Attachment and Iodination
Following glycosylation and subsequent deprotection/protection steps to reveal the necessary functional groups, the side chain is attached. This typically involves an amide coupling reaction. The vinyl iodide is then installed, often through a hydrozirconation-iodination sequence of a terminal alkyne.
The final key step is the formation of the 1,4-diazepin-2-one core via a copper-catalyzed intramolecular amidation of the vinyl iodide precursor.
Experimental Protocol: Cu-Catalyzed Intramolecular Amidation
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Reactants: Vinyl iodide precursor, Copper(I) iodide (CuI), a ligand (e.g., N,N'-dimethylethylenediamine), and a base (e.g., K₂CO₃).
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Solvent: N,N-Dimethylformamide (DMF).
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Procedure: The vinyl iodide precursor, CuI, ligand, and base are combined in DMF. The mixture is degassed and heated (e.g., to 80-100 °C) under an inert atmosphere (e.g., Argon) until the starting material is consumed.
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Work-up: The reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by chromatography to yield the protected CPZEN-45.
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Quantitative Data: Yields for this cyclization step are typically in the range of 50-70%.
The synthesis is completed by the global deprotection of all protecting groups to yield the final CPZEN-45 product. This is often achieved using acidic conditions (e.g., trifluoroacetic acid).
Mechanism of Action: Inhibition of WecA
CPZEN-45 exerts its antitubercular activity by inhibiting the enzyme N-acetylglucosamine-1-phosphate transferase (WecA) in Mycobacterium tuberculosis.[4] WecA is a critical enzyme involved in the biosynthesis of the mycobacterial cell wall core, specifically the mycolylarabinogalactan-peptidoglycan complex.[4]
The signaling pathway illustrating the target of CPZEN-45 is shown below.
By inhibiting WecA, CPZEN-45 blocks the initial step in the synthesis of the linker unit required for the attachment of mycolylarabinogalactan to the peptidoglycan layer. This disruption of cell wall biosynthesis leads to bacterial cell death.
Biological Activity
CPZEN-45 has demonstrated potent activity against both drug-susceptible and multidrug-resistant (MDR) strains of M. tuberculosis. It is also active against non-replicating mycobacteria, suggesting potential efficacy against latent tuberculosis infections.[3]
Table 2: In Vitro Antitubercular Activity of CPZEN-45
| M. tuberculosis Strain | MIC (μg/mL) | Source |
| H37Rv (drug-susceptible) | 1.56 | [3] |
| Multidrug-resistant (MDR) | 6.25 | [3] |
| Drug-susceptible (in another study) | 1.56 | [5] |
| Multidrug-resistant (MDR) (in another study) | 6.5 | [5] |
Table 3: In Vivo Efficacy of CPZEN-45
| Animal Model | Infection | Treatment | Outcome | Source |
| Mouse | Acute TB (drug-sensitive and XDR strains) | Subcutaneous administration | Efficacious against both strains | [3] |
| GKO Mouse | Aerosol exposure to M. tb (Erdman) | Not specified | 1-1.5 log CFU reduction in lungs | [3] |
| Guinea Pig | Tuberculosis | Inhaled administration | 1-log reduction in bacterial burden in lungs | [6] |
This technical guide provides a foundational understanding of the synthesis and chemical biology of CPZEN-45. For more detailed experimental procedures and characterization data, readers are encouraged to consult the primary literature, particularly the supporting information associated with the key synthetic publications.
References
- 1. Cpzen-45 | C32H44N6O11 | CID 67419859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. CPZEN-45 | Working Group for New TB Drugs [newtbdrugs.org]
- 4. Inhibition of the first step in synthesis of the mycobacterial cell wall core, catalyzed by the GlcNAc-1-phosphate transferase WecA, by the novel caprazamycin derivative CPZEN-45 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
